molecular formula C23H24N2O5S B13035241 Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate

Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate

Cat. No.: B13035241
M. Wt: 440.5 g/mol
InChI Key: KDZNTRGPQBHJBC-ZVHZXABRSA-N
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Description

Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate is a complex organic compound with a molecular weight of 440.52 g/mol It is known for its unique structure, which includes a benzothiophene core, a phenyl acetate group, and a tert-butoxycarbonyl-protected carbamimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Phenyl Acetate Group: The phenyl acetate group is introduced via an esterification reaction using phenyl acetic acid and an appropriate alcohol.

    Protection of the Carbamimidoyl Group: The carbamimidoyl group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the phenyl acetate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene core.

    Reduction: Reduced forms of the ester and carbamimidoyl groups.

    Substitution: Substituted benzothiophene or phenyl acetate derivatives.

Scientific Research Applications

Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate is unique due to its specific combination of functional groups and structural features. The presence of the benzothiophene core and the protected carbamimidoyl group distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 2-[[2-[(E)-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]methyl]-1-benzothiophen-4-yl]oxy]-2-phenylacetate

InChI

InChI=1S/C23H24N2O5S/c1-23(2,3)30-22(27)25-24-14-16-13-17-18(11-8-12-19(17)31-16)29-20(21(26)28-4)15-9-6-5-7-10-15/h5-14,20H,1-4H3,(H,25,27)/b24-14+

InChI Key

KDZNTRGPQBHJBC-ZVHZXABRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC2=C(C=CC=C2S1)OC(C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC2=C(C=CC=C2S1)OC(C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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